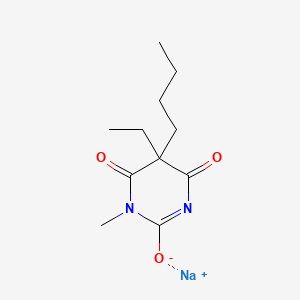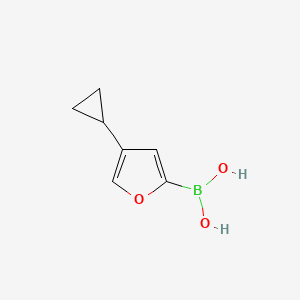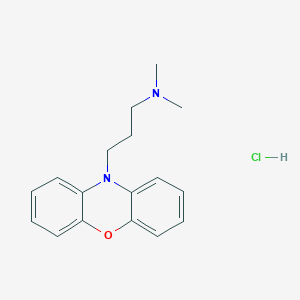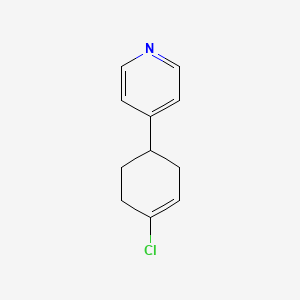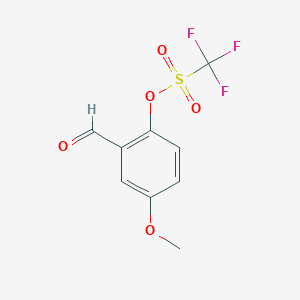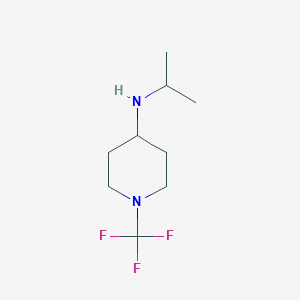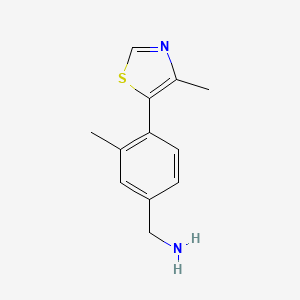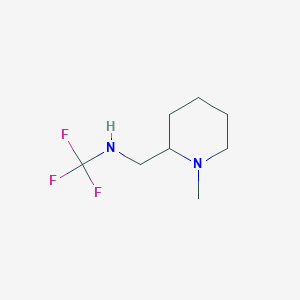
1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine is a fluorinated amine compound It is characterized by the presence of a trifluoromethyl group attached to the nitrogen atom, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine typically involves the reaction of 1-methylpiperidine with a trifluoromethylating agent. One common method is the reaction of 1-methylpiperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For large-scale production, the synthesis may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce difluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Its unique chemical properties make it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of biological pathways and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Another fluorinated compound with distinct applications and reactivity.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-2-yl)methyl)methanamine is unique due to the presence of both a trifluoromethyl group and a piperidine ring. This combination imparts specific chemical properties that make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(1-methylpiperidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-5-3-2-4-7(13)6-12-8(9,10)11/h7,12H,2-6H2,1H3 |
Clave InChI |
RNAYIFBKVWPMBH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
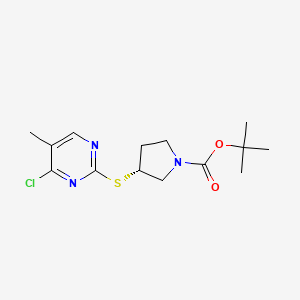

![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)

